Nickel carbonate

Description

Significance in Contemporary Chemical Sciences and Materials Engineering

Nickel carbonate is a pivotal compound in both chemical sciences and materials engineering. chemiis.com In chemical sciences, it serves as a crucial precursor for the synthesis of various nickel-based catalysts and other specialty nickel compounds. cymitquimica.comchemicalbook.comchemiis.comnih.gov These catalysts are vital in processes such as hydrogenation. ases.in The compound's reactivity, particularly its decomposition upon heating to form nickel oxide (NiO), makes it a valuable intermediate. cymitquimica.comamericanelements.com

In the realm of materials engineering, this compound's applications are widespread. wikipedia.org It is a key ingredient in the manufacturing of ceramics, where it imparts a green color to glazes and pigments. cymitquimica.comlibretexts.orgases.in Furthermore, its role in electroplating is significant, where it is used to prepare nickel plating solutions. wikipedia.orgatamanchemicals.com Recent research has also highlighted its potential in the development of materials for energy storage, particularly in lithium-ion batteries and supercapacitors. cymitquimica.comevengineeringonline.comamericanelements.comcolab.ws The production of high-purity this compound is seen as a critical step in building a domestic supply chain for battery materials. evengineeringonline.comaquametals.com

Historical Perspectives in this compound Investigations

Historically, the investigation of this compound has evolved significantly. Early studies focused on its fundamental synthesis and characterization. rruff.info The naturally occurring forms, such as the hexahydrate (hellyerite) and the hydroxyhydrate (zaratite), were subjects of early mineralogical studies. rruff.infoarizona.educambridge.org It was noted that the anhydrous form of this compound is an artificial product, not found in nature. rruff.infoarizona.educambridge.org

Over time, research shifted towards understanding its chemical behavior and developing more controlled synthesis methods. Initial attempts to produce anhydrous this compound through simple precipitation often resulted in hydrated forms. arizona.edu It was discovered that hydrothermal conditions are essential for the synthesis of the anhydrous compound. rruff.infoarizona.edu The study of basic nickel carbonates, which are more common from an industrial perspective, also has a long history, with various compositions being identified based on preparation methods. wikipedia.orggoogle.com These historical investigations laid the groundwork for the advanced applications we see today.

Methodological Approaches in this compound Research

A variety of methodological approaches are employed in the study of this compound, reflecting the compound's diverse applications.

Synthesis Methods:

Precipitation: This is a common method where a solution of a nickel salt, like nickel sulfate (B86663) or nickel chloride, is reacted with a carbonate source, such as sodium carbonate or ammonium (B1175870) bicarbonate, to precipitate this compound. nih.govgoogle.compatsnap.comsmolecule.com

Hydrothermal Synthesis: This technique involves carrying out the synthesis in an aqueous solution under high pressure and temperature, which is crucial for forming anhydrous this compound. rruff.infoarizona.edusmolecule.com

Electrolysis: The hexahydrate form can be prepared by the electrolysis of nickel metal in a carbon dioxide atmosphere. wikipedia.orgsmolecule.com

Solid-State Reaction: Nanocrystalline nickel disulfide has been prepared from a basic this compound precursor via a solid-state reaction. sigmaaldrich.com

Characterization Techniques:

X-ray Diffraction (XRD): Used to determine the crystal structure of this compound, confirming its calcite-like structure for the anhydrous form. wikipedia.orgrruff.info

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These methods are used to study the thermal decomposition of this compound and its hydrates.

Spectroscopy (e.g., FTIR): Infrared spectroscopy helps in identifying the presence of carbonate and hydroxide (B78521) groups, as well as water molecules in hydrated forms.

Microscopy (e.g., SEM): Scanning electron microscopy is used to study the morphology and particle size of synthesized this compound powders. colab.ws

These methods allow researchers to tailor the properties of this compound for specific applications, from catalysis to energy storage.

Interdisciplinary Research Landscape Involving this compound

The study of this compound is inherently interdisciplinary, bridging several scientific fields.

Chemistry and Materials Science: This is the core area of research, focusing on synthesis, characterization, and the development of new materials. chemiis.comontosight.ai The relationship between the processing, structure, and properties of this compound is a key aspect of this research. wikipedia.org

Electrochemistry: this compound is extensively studied for its role in electroplating and as a precursor for electrode materials in batteries and supercapacitors. wikipedia.orgcolab.wssigmaaldrich.comresearchgate.netrsc.org Research in this area explores its electrochemical performance, including specific capacitance and cycling stability. colab.wsresearchgate.net

Environmental Science: The use of this compound as a catalyst for wastewater treatment is an area of active investigation. nih.gov Additionally, understanding its solubility and behavior in the environment is crucial. solubilityofthings.com

Geochemistry: The study of naturally occurring nickel carbonates like hellyerite and zaratite provides insights into geological processes and mineral formation. rruff.infocambridge.org

This interdisciplinary approach is essential for fully harnessing the potential of this compound and addressing the complex challenges in various technological and environmental contexts.

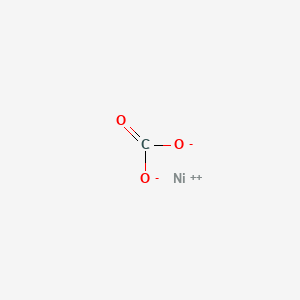

Structure

3D Structure of Parent

Properties

IUPAC Name |

nickel(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ni/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULUUIKRFGGGTL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiCO3, CNiO3 | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.702 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Green crystals; [HSDB] Nearly insoluble in water; [Ullmann], LIGHT GREEN CRYSTALS. | |

| Record name | Carbonic acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

93 mg/l water @ 25 °C, Soluble in dilute acids, Solubility in water, mg/l at 25 °C: 93 (practically insoluble) | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.39 g/cu m, 2.6 g/cm³ | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Green rhombohedral crystals | |

CAS No. |

3333-67-3, 16337-84-1, 18195-55-6, 39380-74-0 | |

| Record name | Nickel carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016337841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, nickel salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel(II) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM50SQU829 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

DECOMPOSES BEFORE REACHING MELTING POINT., No melting point; decomposes on heating | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Preparation Methodologies of Nickel Carbonate

Precipitation and Co-precipitation Techniques for Nickel Carbonate

Precipitation from aqueous solutions is a widely utilized and straightforward method for synthesizing this compound. This technique involves the reaction of a soluble nickel salt with a soluble carbonate salt, leading to the formation of an insoluble this compound product. Co-precipitation is a variation of this method where other metal ions are precipitated alongside nickel to create mixed-metal carbonates.

The physical and chemical characteristics of the precipitated this compound are highly dependent on the precise control of various reaction parameters. Key parameters include pH, temperature, reactant concentration, and stirring rate.

The pH of the reaction medium is a critical factor that determines the composition of the final product. Under acidic conditions, the formation of NiCO₃ is favored, whereas alkaline conditions promote the precipitation of nickel hydroxide (B78521) (Ni(OH)₂), often resulting in the formation of basic this compound google.com. The careful addition of reagents like sodium bicarbonate can be used to buffer the solution and control the pH, thereby tailoring the ratio of carbonate to hydroxide in the final product google.com. Research has shown that maximal nickel removal from a solution via carbonate precipitation occurs at a pH of approximately 9.8.

Temperature also plays a significant role. For instance, one process identifies an optimal temperature range of 27 °C to 49 °C to produce this compound crystals that are easily filterable and can be washed efficiently to remove impurities. Operating above this range can lead to the decomposition of bicarbonate precursors and the formation of undesired basic nickel carbonates.

The rate of addition of reactants and the stirring speed influence the particle size and uniformity. A rapid mixing of reactants tends to produce smaller particles due to high supersaturation and fast nucleation, while slower addition and controlled stirring can promote crystal growth, leading to larger, more uniform particles.

| Parameter | Influence on this compound Synthesis | Observed Effect |

|---|---|---|

| pH | Controls the ratio of carbonate to hydroxide in the product. | Acidic conditions favor NiCO₃; alkaline conditions favor Ni(OH)₂ and basic nickel carbonates google.com. Optimal precipitation pH is ~9.8. |

| Temperature | Affects reaction rate, precursor stability, and product crystallinity. | An optimal range of 27-49°C yields easily filterable crystals. Higher temperatures can cause precursor decomposition. |

| Reactant Concentration | Influences the degree of supersaturation and nucleation rate. | Higher concentrations can lead to faster precipitation and smaller particle sizes. |

| Stirring Rate | Affects particle size and morphology. | Influences the homogeneity of the reaction mixture, impacting crystal growth and agglomeration. |

The choice of precursors is fundamental to the precipitation process. Typically, a water-soluble nickel(II) salt is used as the nickel source, while the carbonate source is an alkali metal or ammonium (B1175870) carbonate.

Nickel Precursors: Common nickel precursors include nickel sulfate (B86663) (NiSO₄), nickel nitrate (B79036) (Ni(NO₃)₂), and nickel chloride (NiCl₂) google.com. The selection of the precursor can impact the purity of the final product, as residual anions (sulfate, nitrate, chloride) may be adsorbed onto the precipitate and require thorough washing for removal google.com.

Carbonate Precursors: Sodium carbonate (Na₂CO₃) is a frequently used precipitating agent wikipedia.orggoogle.com. Other options include sodium bicarbonate (NaHCO₃) and ammonium bicarbonate (NH₄HCO₃) google.com. Using a combination of sodium carbonate and sodium bicarbonate allows for better pH control during the reaction google.com.

Solvents: The vast majority of precipitation syntheses for this compound are conducted in aqueous solutions. Water is an effective solvent for the ionic precursors and facilitates the precipitation of the insoluble product. The properties of the solvent, such as polarity and viscosity, can influence ion mobility and precipitation kinetics, but non-aqueous solvents are rarely used for this type of synthesis.

The combination of precursors directly affects the reaction stoichiometry. For example, the synthesis of basic this compound from nickel sulfate and sodium carbonate proceeds via the reaction: 4 Ni²⁺ + CO₃²⁻ + 6 OH⁻ + 4 H₂O → Ni₄CO₃(OH)₆(H₂O)₄ wikipedia.org.

Hydrothermal and Solvothermal Synthesis Routes

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials with controlled morphology and size. These processes are carried out in sealed vessels (autoclaves) at elevated temperatures and pressures, using water (hydrothermal) or organic solvents (solvothermal). These conditions increase the solubility and reactivity of precursors, facilitating the formation of well-defined crystalline phases that may not be accessible under ambient conditions.

Temperature and pressure are the most influential parameters in hydrothermal and solvothermal synthesis, directly affecting the nucleation and growth of crystals and thus the final product's morphology and phase.

Research has shown that hydrothermal conditions are essential for the synthesis of anhydrous this compound (NiCO₃) rruff.info. Changes in the duration or temperature of the synthesis can lead to variations in the crystal's cell size rruff.info. For instance, anhydrous NiCO₃ has been formed by heating aqueous nickel chloride solutions under high pressures of carbon dioxide (CO₂) wikipedia.org. Another hydrothermal method involves heating a mixture of nickel ammonium sulfate and ammonium bicarbonate in an autoclave to temperatures between 210-250 °C to produce this compound google.com.

In the synthesis of basic nickel carbonates or this compound hydroxides, temperature dictates the rate of hydrolysis of precursors like urea (B33335), which slowly decompose to generate carbonate and hydroxide ions in situ. This controlled release allows for uniform particle growth. Studies on related nickel hydroxide systems show that as the hydrothermal temperature increases (e.g., from 70 °C to 110 °C), the morphology can change from well-defined nanosheets to more agglomerated structures due to the more intense reaction and increased pressure. At higher temperatures, crystal growth can be accelerated, leading to larger or more irregularly shaped particles nih.gov.

| Parameter | Influence on this compound Synthesis | Reported Findings |

|---|---|---|

| Temperature | Affects crystallinity, phase formation (anhydrous vs. basic), and particle morphology. | Higher temperatures (e.g., 210-250°C) used to form anhydrous NiCO₃ google.com. Can influence morphology from nanosheets to agglomerates. |

| Pressure | Increases reactant solubility and drives reactions toward products with smaller volumes. | High CO₂ pressure is used to synthesize anhydrous NiCO₃ from NiCl₂ solutions wikipedia.org. |

| Reaction Time | Influences crystal growth and phase purity. | Longer durations can lead to increased crystallinity and changes in crystal cell size rruff.info. |

In hydrothermal and solvothermal synthesis, additives can be introduced to control the final product's characteristics.

Mineralizers: These are compounds, often salts or bases, that are not incorporated into the final product but facilitate the dissolution and recrystallization of reactants, thereby promoting crystal growth and influencing morphology. In the synthesis of nickel and cobalt nanostructures, different alkali metal salts have been shown to act as mineralizers, modulating the final morphology researchgate.net.

Capping Agents and Surfactants: These are molecules that selectively adsorb onto specific crystallographic faces of growing nanoparticles, inhibiting growth in certain directions and thus controlling the particle's shape. Surfactants like sodium dodecyl sulfate (SDS) have been used in the hydrothermal synthesis of nickel cobalt carbonate hydroxide precursors to influence their nanostructure nih.gov. Other additives, such as hexamethylenetetramine (HMTA), can serve a dual role, acting as a pH buffer by slowly decomposing to ammonia (B1221849), which ensures a controlled, homogeneous precipitation environment nih.gov. Triethanolamine has also been studied as a complexing and structure-forming agent in the synthesis of nickel-based compounds mdpi.com.

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves using environmentally benign solvents (like water), milder reaction conditions, and non-toxic precursors.

One notable green approach is the use of enzymes to catalyze reactions at ambient temperature and pressure. For example, the enzyme urease has been employed to catalyze the hydrolysis of urea. This process generates carbonate and hydroxide anions at room temperature, which can then be used to precipitate metal carbonate hydroxides, avoiding the need for high temperatures typically required for urea decomposition in hydrothermal methods.

Another avenue of green synthesis involves the use of biomolecules and plant extracts. While extensively studied for the synthesis of nickel and nickel oxide nanoparticles, the principles are applicable to this compound. Plant extracts containing phytochemicals like polyphenols and flavonoids can act as natural capping or complexing agents, directing the morphology of the precipitate under mild conditions dergipark.org.tr. This approach avoids the use of synthetic surfactants, which can be costly and environmentally harmful.

Furthermore, innovative process engineering can contribute to greener synthesis. The "Reverse Steam Rising Process" (RSRP) is a novel dissolution method that uses reverse steam condensation for gradual material dissolution, potentially leading to more energy-efficient and homogeneous composite material preparation mdpi.com. Such methods, which reduce energy consumption and improve material integration, align with the principles of green chemistry.

Environmentally Benign Synthesis Strategies

Traditional synthesis routes for this compound often involve reagents and conditions that pose environmental risks. For instance, the use of ammonium carbonate or ammonium bicarbonate can lead to incomplete nickel precipitation and the release of ammonia, which is volatile and harmful to the production environment patsnap.com. Similarly, the soda ash precipitation method requires a significant excess of alkali that cannot be recycled, leading to waste treatment challenges patsnap.com. In response, research has shifted towards greener and more efficient synthesis strategies.

One such environmentally benign approach involves the use of a mixed diacidic base, combining sodium carbonate and sodium hydroxide, to precipitate a soluble nickel salt. This method can be performed in a single step at room temperature, simplifying operations. A significant advantage is the reduction in base dosage by 20% to 30% compared to conventional processes that use pure soda ash, without polluting the environment patsnap.com.

Another strategy focuses on hydrothermal methods using alternative precursors. A patented method describes dissolving ammonium nickel sulfate in water, adding ammonium bicarbonate, and then heating the mixture in a sealed high-pressure reactor google.com. This process is noted for its simple technology, inexpensive raw materials, and the ability to produce a high-purity, uniform product under mild conditions google.com. The use of plant extracts as reducing and capping agents, a common practice in the green synthesis of metallic nanoparticles, also represents a promising direction for producing nickel compounds with minimal environmental impact nih.govijrat.orgdergipark.org.trresearchgate.net.

| Method | Key Reagents | Primary Environmental Advantage | Reference |

|---|---|---|---|

| Mixed Diacidic Base Precipitation | Soluble Nickel Salt, Sodium Carbonate, Sodium Hydroxide | Reduces base usage by 20-30%; avoids ammonia-related pollution. | patsnap.com |

| Hydrothermal Synthesis | Ammonium Nickel Sulfate, Ammonium Bicarbonate | Utilizes simple technology and cheap raw materials, resulting in high-purity products. | google.com |

| Waste Valorization | Nickel-containing Waste Electrolytic Slag, Sodium Carbonate | Recycles industrial waste, reducing the need for virgin materials and minimizing secondary pollutants. | mdpi.com |

Sustainable Precursor Utilization

A key aspect of green chemistry is the use of sustainable and renewable resources, including the valorization of waste streams. In the context of this compound synthesis, industrial waste provides a significant opportunity for sustainable precursor utilization. High-nickel waste electrolytic slag, for example, can be effectively recycled to produce basic this compound mdpi.com.

The process involves dissolving the waste slag using an acid, followed by a multi-step precipitation process. First, impurities like iron are removed by adjusting the pH. Subsequently, the pH is further increased using sodium carbonate, causing the complete precipitation of nickel as basic this compound. This approach not only recovers a valuable metal from a waste product but also reduces the generation of secondary pollutants mdpi.com. Research has shown that this method can achieve an average nickel recovery rate of 92.4%, yielding high-purity nickel oxide after calcination of the carbonate precursor mdpi.com. This circular economy approach is crucial for improving the sustainability of nickel production.

| Process Step | Description | Key Parameter/Reagent | Outcome |

|---|---|---|---|

| Leaching | Dissolving high-nickel waste electrolytic slag. | Nitric Acid (HNO₃) | Nickel and other metals are brought into solution. |

| Iron Removal | Precipitation of iron impurities. | Adjust pH to 7.5 with Sodium Hydroxide (NaOH) | Iron removal rate of 99.3%. |

| Nickel Precipitation | Precipitation of nickel from the purified filtrate. | Adjust pH to 11 with Sodium Carbonate (Na₂CO₃) | Complete precipitation of Basic this compound. |

| Final Product Formation | Oxidation and calcination of the precipitate. | Roasting at 600 °C | High-purity Nickel Oxide (NiO) with an average nickel recovery rate of 92.4%. |

Template-Assisted Synthesis of Structured this compound

Template-assisted synthesis is a versatile strategy for controlling the morphology, particle size, and porosity of materials. This technique involves the use of a pre-formed structure (a template) to direct the formation of the desired material, which is then removed to leave behind a structured product.

Soft and Hard Templating Methods

Templating strategies are broadly categorized as either "hard" or "soft" templating.

Hard Templating: This method, also known as nanocasting, utilizes a solid, pre-synthesized porous material like mesoporous silica or alumina (B75360) membranes as a mold metall-mater-eng.comnih.govacs.org. The precursor for the desired material is infiltrated into the pores of the template. After the material is formed, the template is selectively removed, typically through etching, leaving a negative replica of the template's structure nih.gov. This approach offers precise control over the final structure and dimensions nih.gov. However, the process can be complex, and the removal of the template risks damaging the synthesized material nih.gov.

Soft Templating: This approach employs self-assembling organic molecules, such as surfactants or block copolymers (e.g., Pluronic F127), as structure-directing agents metall-mater-eng.comresearchgate.netresearchgate.net. These molecules form micelles or liquid crystal phases in a solution, around which the inorganic precursors organize through electrostatic or hydrogen bonding interactions metall-mater-eng.com. The organic template is then removed, usually by calcination or solvent extraction, to create the porous structure. The soft-templating method is generally simpler and involves a one-step synthesis, but it offers less structural control compared to hard templating, often resulting in amorphous or semi-crystalline materials metall-mater-eng.com.

Formation of Porous this compound Structures

The creation of porous this compound structures is of interest for applications in catalysis and energy storage, where a high surface area is beneficial. Hydrothermal routes have been successfully employed to synthesize hierarchical porous basic this compound (Ni₃(CO₃)(OH)₄) researchgate.net. In such methods, the reaction conditions, including time and the presence of certain ions like chloride, can be adjusted to control the morphology and growth process of the final structure researchgate.net.

Another novel approach for creating porous structures is the "Reverse Steam Rising Process," which has been used to produce highly porous, multi-level nickel organometallic frameworks mdpi.com. This method uses reverse steam condensation to generate a unique structure that enhances ion and gas transport mdpi.com. Furthermore, composite materials, such as those combining this compound hydroxide with zeolitic imidazolate framework-8 (ZIF-8), can yield porous structures where the ZIF-8 acts as a host for the growth of the nickel compound, maximizing the utilization of the active material rsc.org.

Emerging Synthesis Techniques for this compound

Electrochemical Synthesis Pathways

Another electrochemical technique is the deposition of this compound films via chronoamperometry, where a constant potential is applied to an electrode in a solution containing nickel ions rsc.org. This method has been used to deposit this compound (Ni₂(CO₃)₃) onto platinum and palladium surfaces rsc.org.

Furthermore, electrosynthesis can be used to create precursor films that are subsequently converted to the desired compound. For instance, nickel hydroxide films can be electrodeposited on a nickel substrate from a nickel nitrate solution. During this process, nitrate ions are reduced at the cathode, producing hydroxide ions and causing the precipitation of nickel hydroxide on the electrode surface tuks.nl. These hydroxide films can then serve as precursors for basic this compound or be thermally converted to porous nickel oxide films tuks.nl. The dynamic hydrogen bubble template method is a specific electrosynthesis technique used to create three-dimensional nanostructured porous nickel, demonstrating the versatility of electrochemical approaches in creating controlled porous architectures nih.gov.

Mechanochemistry, a branch of chemistry that investigates chemical and physicochemical transformations of substances in all states of aggregation produced by the effect of mechanical energy, is a recognized technique for the synthesis of various materials. This method, often employing ball milling, can induce solid-state reactions, leading to the formation of new compounds.

While the literature describes the mechanochemical synthesis of related compounds, such as nickel hydroxide and other metal carbonates, and the use of mechanochemical activation as a step in the synthesis of nickel-containing materials, specific methodologies, reaction conditions, and detailed research findings for the direct mechanochemical synthesis of this compound (NiCO₃) or basic this compound remain elusive.

Conventional methods for synthesizing this compound, such as precipitation from aqueous solutions of nickel salts with alkali metal carbonates, are well-established and extensively reported. For instance, the reaction of nickel sulfate with sodium carbonate in an aqueous medium is a common route to produce basic this compound.

The absence of detailed studies on the mechanochemical synthesis of this compound limits the ability to provide an in-depth analysis of this specific preparation methodology, including data on reaction kinetics, product characteristics, and the influence of various milling parameters. Therefore, a thorough and scientifically accurate article focusing solely on the mechanochemical synthesis of this compound, as requested, cannot be generated at this time due to the lack of sufficient primary research data in the public domain.

Advanced Structural and Morphological Investigations of Nickel Carbonate

Crystalline Structures and Polymorphism of Nickel Carbonate

This compound exists in several crystalline forms, including anhydrous, hydrated, and basic varieties. The specific phase obtained is highly dependent on the synthesis conditions, such as temperature, pressure, and the chemical environment. rruff.info These forms exhibit distinct crystal structures and properties.

Anhydrous this compound (NiCO₃): The anhydrous form of this compound adopts a rhombohedral crystal structure, analogous to calcite. rruff.infowikipedia.orgatamanchemicals.com In this structure, the nickel(II) ion is in an octahedral coordination geometry, bonded to six oxygen atoms from the carbonate groups. wikipedia.orgmaterialsproject.org This phase is typically synthesized under hydrothermal conditions, as these appear to be essential for its formation. rruff.infoarizona.edu Variations in synthesis duration or temperature can lead to changes in the cell size of the crystal lattice. rruff.infoarizona.edu

Hydrated this compound (Hellyerite, NiCO₃·nH₂O): The most well-characterized hydrate (B1144303) is this compound hexahydrate (NiCO₃·6H₂O), which occurs naturally as the mineral hellyerite. rruff.infowikipedia.org However, detailed crystallographic studies have refined its formula to NiCO₃·5.5H₂O. wikipedia.orgresearchgate.net Hellyerite crystallizes in the monoclinic system. wikipedia.orgresearchgate.net Its structure consists of isolated pairs of [Ni₂(CO₃)₂(H₂O)₈] octahedra along with non-coordinating water molecules. wikipedia.orgresearchgate.net

Basic Nickel Carbonates: These are complex compounds containing nickel, carbonate, and hydroxide (B78521) ions, often with variable amounts of water of crystallization. A common industrial form is represented by the formula Ni₄CO₃(OH)₆(H₂O)₄. wikipedia.org Another well-known basic form is zaratite, a naturally occurring hydroxyhydrate of this compound. rruff.infoatamanchemicals.com These compounds are often described as composites with general formulas like xNiCO₃·yNi(OH)₂·zH₂O. Structurally, they can feature layered hydroxide sheets with intercalated carbonate ions and water molecules, similar to hydrotalcite-like phases. A specific basic this compound with the formula Ni₁₂(CO₃)₈(OH)₈·(x-1)H₂O has been identified with a cubic crystal structure, consisting of edge-linked [NiO₆] octahedra and carbonate units that form cages containing disordered water molecules. researchgate.net

| Phase | Common Name | Formula | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|---|---|

| Anhydrous | - | NiCO₃ | Trigonal (Rhombohedral) | R-3c | Calcite-type structure; Ni²⁺ in octahedral coordination. wikipedia.orgmaterialsproject.org |

| Hydrate | Hellyerite | NiCO₃·5.5H₂O | Monoclinic | P2/m or C2/c | Contains [Ni₂(CO₃)₂(H₂O)₈] subunits. wikipedia.orgwikipedia.orgresearchgate.net |

| Basic Carbonate | - | Ni₄CO₃(OH)₆(H₂O)₄ | - | - | Complex layered hydroxide structure. wikipedia.org |

| Basic Carbonate | Zaratite | Ni₃(CO₃)(OH)₄·xH₂O | - | - | Composite of amorphous and fibrous components. rruff.info |

The different phases of this compound can be interconverted through various mechanisms, primarily driven by thermal energy or changes in the chemical environment during synthesis.

A significant phase transition occurs during the thermal decomposition (calcination) of hydrated or basic nickel carbonates. wikipedia.org When heated, these compounds lose water and carbon dioxide to yield nickel(II) oxide (NiO). wikipedia.org Thermogravimetric analysis shows that this decomposition can occur in stages. For instance, basic this compound may first lose its water of hydration at lower temperatures before the carbonate and hydroxide components decompose at higher temperatures, with complete decomposition often achieved around 500°C. xdhg.com.cnresearchgate.net The decomposition of the hexahydrate first involves the evolution of water to form an anhydrous compound, followed by the subsequent release of both H₂O and CO₂ to produce NiO. researchgate.net

Phase transitions can also be induced under specific synthesis conditions. For example, in the synthesis of nickel-cobalt (B8461503) carbonate hydroxides, doping with halogens and varying the hydrothermal reaction time can cause structural and phase transformations, leading to the formation of different phases like nickel-cobalt layered double hydroxides (NiCo-LDH). figshare.comacs.org Similarly, during the thermal evolution of metastable nickel carbide (Ni₃C) nanocomposites, a phase transformation to face-centered-cubic (fcc) Ni occurs at temperatures around 300°C. acs.org

Nanoscale Architecture and Morphology Control

Controlling the size, shape, and assembly of this compound at the nanoscale is crucial for enhancing its properties for various applications.

This compound nanoparticles can be synthesized through several wet chemical methods, with chemical co-precipitation being a common and effective approach. researchgate.net This method typically involves mixing an aqueous solution of a soluble nickel salt, such as nickel chloride (NiCl₂) or nickel nitrate (B79036) (Ni(NO₃)₂), with a carbonate source like sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃). researchgate.netresearchgate.net By carefully controlling parameters such as reactant concentrations, temperature, and pH, it is possible to produce well-crystallized nanoparticles with specific morphologies, such as spheres. researchgate.netacademicjournals.org For instance, research has demonstrated the synthesis of spherical this compound nanoparticles with an average particle size as small as 2.3 nm using this co-precipitation technique. researchgate.net The use of surfactants or polymers like sodium dodecyl sulphate (SDS) and polyvinylpyrrolidone (B124986) (PVP) can help control particle size and prevent agglomeration during synthesis. academicjournals.org

Beyond simple nanoparticles, significant research has focused on creating hierarchical and complex architectures of this compound and its basic forms. These structures are assemblies of nanoscale building blocks (like nanoparticles or nanosheets) into larger, ordered microstructures. rsc.org

Hydrothermal synthesis is a particularly effective one-pot method for fabricating these complex structures. rsc.orgresearchgate.net For example, fluffy, hierarchical microspheres of this compound hydroxide with diameters of about 1 μm have been prepared hydrothermally. electrochemsci.org These microspheres are self-assembled from uniform, ultrafine spicules or very thin nanosheets. rsc.orgelectrochemsci.org The process parameters, such as reaction temperature, pH, reactant ratios, and the use of structure-directing agents, are critical for controlling the final morphology. xdhg.com.cnelectrochemsci.org For instance, spherical basic this compound with a uniform structure and a particle size of 5 μm has been synthesized hydrothermally at 100°C. xdhg.com.cn These hierarchical structures are highly valued because their high surface area and porous nature can facilitate enhanced performance in applications like supercapacitors and photocatalysis. rsc.orgresearchgate.net

| Synthesis Method | Precursors | Resulting Morphology | Key Control Parameters |

|---|---|---|---|

| Chemical Co-precipitation | NiCl₂ or Ni(NO₃)₂, Na₂CO₃ or (NH₄)₂CO₃ | Spherical nanoparticles. researchgate.net | Reactant concentration, temperature, pH. researchgate.netresearchgate.net |

| Hydrothermal Synthesis | Ni(NO₃)₂, NH₄HCO₃ or CO(NH₂)₂ | Hierarchical microspheres assembled from nanosheets/spicules. xdhg.com.cnrsc.orgelectrochemsci.org | Temperature, reaction time, pH, reactant ratios. xdhg.com.cnelectrochemsci.org |

| Wet Chemical Reduction (with surfactant) | NiCl₂, Na₂CO₃, Hydrazine, SDS/PVP | Spherical/spiky nanoparticles (~10 nm). academicjournals.org | Temperature, presence of surfactants (SDS, PVP). academicjournals.org |

Surface Chemistry and Interface Phenomena

The surface of this compound is reactive and plays a central role in its chemical behavior and applications. The interface between this compound and its surrounding environment governs processes such as catalysis, dissolution, and precipitation.

The surface chemistry is significantly influenced by the synthesis conditions, which can affect crystallinity and the presence of defects. this compound surfaces are known to react with aqueous acids, leading to hydrolysis that produces the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, while liberating water and carbon dioxide. wikipedia.org In moist air, the surface can slowly react to form nickel hydroxide. met3dp.com

In the field of catalysis, the surface of this compound is of great interest. Amorphous this compound, for example, is explored as a catalyst due to its abundance of unsaturated coordinated atoms and high surface energy, which can boost electrocatalytic performance. chemicalbook.com The interface between this compound and other materials is critical in hybrid catalysts. For instance, when combined with platinum nanocrystals, the this compound hydroxide surface provides abundant defects and a large surface area where water molecules can dissociate into OH adspecies. chemicalbook.com These species are crucial for facilitating the oxidative removal of catalyst poisons like carbon monoxide from the platinum surface. chemicalbook.com

Interface phenomena are also central to industrial processes like precipitation. In a fluidized-bed reactor, the precipitation of this compound is driven by high local supersaturation at the interface, which leads to the formation of fine particles that subsequently agglomerate. acs.org The chemistry at the solid-liquid interface, including the formation of complex nickel hydroxy-carbonates, is dependent on factors like pH and the carbonate-to-nickel ratio in the reactor. acs.org Understanding these phenomena is essential for controlling particle growth and improving the efficiency of processes like electroplating and hydrometallurgical purification. wikipedia.orgacs.org

Surface Reconstruction and Defect Chemistry

The surface of nickel-based materials is highly dynamic and susceptible to reconstruction, which involves the rearrangement of surface atoms, and is closely linked to its defect chemistry. rsc.org In materials like nickel-rich layered oxides, surface reconstruction can lead to the degradation of cycling stability in battery applications. nih.gov This process often involves the formation of defect-rich structures, including oxygen vacancies and cationic ordering, which can paradoxically facilitate ion diffusion while also stabilizing the crystal structure. nih.gov

Defect engineering is a key strategy for enhancing the catalytic activity of nickel-based compounds. mdpi.com Defects on a catalyst's surface, such as unsaturated coordination sites, can act as active centers for chemical reactions. mdpi.com The surface chemistry of nickel compounds is known to be sensitive, with the potential for alteration during handling, storage, and analysis, which can impact the interpretation of surface phenomena like carbonate formation and transition metal reduction. rsc.org For instance, in Ni-Co oxide nanosheets, electrochemical activation has been shown to induce dramatic surface reconstruction, forming numerous sub-nanostructures and creating rich antisite defects and oxygen vacancies in the spinel phase. researchgate.net While much of the detailed research on surface reconstruction has been conducted on nickel oxides and hydroxides, the principles are applicable to this compound, suggesting its surface is also prone to dynamic changes that influence its properties.

Adsorption Behavior on this compound Surfaces

The surface of this compound exhibits specific adsorption behaviors, which are governed by factors such as pH and surface charge. Studies on the adsorption of gold(III) complex ions ([Au(OH)₄]⁻) onto NiCO₃ provide a clear example of these interactions. researchmap.jpresearchgate.net The surface charge of this compound varies with pH; below its isoelectric point of approximately pH 10.5, the surface is positively charged due to the adsorption of protons (H⁺). researchmap.jp This positive surface charge facilitates the electrostatic interaction and adsorption of negatively charged ions like [Au(OH)₄]⁻. researchmap.jpresearchgate.net

The adsorption process is rapid, with the proportion of adsorbed ions increasing as the initial concentration of the adsorbate decreases. researchmap.jp The chemical state of the adsorbed species can be retained on the this compound surface due to these electrostatic interactions. researchgate.net X-ray Absorption (XA) spectroscopy analysis confirms that the chemical state of the gold complex is maintained after adsorption on NiCO₃. researchgate.net This behavior contrasts with adsorption on nickel hydroxide, where the gold complex may be partially reduced. researchgate.net

Table 1: Adsorption Characteristics of Au(III) Complex Ions on this compound

| Parameter | Observation | Conditions/Remarks | Source(s) |

| Isoelectric Point | ~ pH 10.5 | Below this pH, the surface charge is positive. | researchmap.jp |

| Adsorption Driving Force | Electrostatic interaction | Between positively charged NiCO₃ surface and negatively charged Au(III) complex ions. | researchmap.jpresearchgate.net |

| Effect of pH | Adsorption proportion decreases with increasing pH. | Due to the decrease in positive surface charge. | researchmap.jp |

| Effect of Concentration | Adsorption proportion increases with decreasing initial Au(III) concentration. | Tested at pH 10 with initial concentrations of 10, 20, and 50 ppm. | researchmap.jp |

| Chemical State of Adsorbate | [Au(OH)₄]⁻ state is maintained. | Confirmed by X-ray Absorption (XA) spectroscopy. | researchgate.net |

In-situ and Operando Spectroscopic Characterization of this compound

In-situ and operando spectroscopic techniques are powerful tools for observing the dynamic changes in a material under actual reaction conditions. researchgate.netacs.orgchinesechemsoc.org These methods allow for the real-time tracking of reaction pathways and the identification of transient intermediate species, providing critical information that cannot be obtained from ex-situ measurements. researchgate.netmdpi.com

Real-time Observation of Reaction Pathways

Operando spectroscopy enables the direct observation of a catalyst's structural and chemical evolution during a reaction, offering insights into active sites and mechanisms. acs.orgmpg.de For nickel-based catalysts, techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and X-ray Absorption Spectroscopy (XAS) are particularly valuable.

For example, in the context of CO₂ hydrogenation over nickel-containing catalysts, operando DRIFTS can monitor the formation and transformation of surface species. sci-hub.seresearchgate.net Studies have identified hydrogen carbonate and other carbonate species as reactive intermediates in the methanation process. sci-hub.se Temperature-programmed DRIFTS analysis has revealed that under specific conditions, mono- and bidentate carbonates are hydrogenated to formate (B1220265) intermediates, which then decompose to final products. acs.orgnih.gov Similarly, operando XAS can capture the kinetics of redox changes in nickel species during electrocatalysis, such as the transition from Ni(II) in a hydroxide phase to Ni(III)/Ni(IV) in an oxyhydroxide phase, revealing the rate and mechanism of the catalyst's activation. acs.org These real-time observations are crucial for understanding how this compound and its derivatives function in catalytic processes.

Advanced Spectroscopic and Microscopic Probes

A suite of advanced analytical probes is used to thoroughly characterize the structural, morphological, and chemical properties of this compound.

X-ray Diffraction (XRD): This technique is fundamental for identifying the crystal structure and phase purity of materials. rsc.org In studies of synthesized this compound, XRD patterns confirm the formation of specific phases, such as this compound hydroxide hydrate (Ni₂(CO₃)(OH)₂·4H₂O). rsc.org Broad diffraction peaks in an XRD pattern indicate the nanostructured nature of the material. rsc.orglbp.world XRD can also be used to confirm the absence of precursor reactants and to identify the final products after processes like calcination, where basic this compound converts to nickel oxide (NiO). rsc.orgmdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): FTIR and DRIFTS are used to identify the functional groups present in a sample. lbp.worldrsc.org For this compound, these techniques confirm the presence of carbonate groups (CO₃²⁻) through characteristic absorption bands corresponding to C-O bond vibrations, such as asymmetrical stretching (~1400-1411 cm⁻¹), symmetric stretching (~1067 cm⁻¹), and out-of-plane bending (~850 cm⁻¹). rsc.orgrsc.org Bands corresponding to Ni-O bond vibrations are also detectable at lower wavenumbers (<600 cm⁻¹). rsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements present. mdpi.comrsc.org For this compound hydroxide, XPS survey spectra confirm the presence of Ni, C, and O. rsc.org High-resolution scans of the Ni 2p region show peaks corresponding to Ni²⁺. rsc.orgresearchgate.net The C 1s spectrum can distinguish between carbon in carbonate species and adventitious carbon, while the O 1s spectrum can differentiate between oxygen in carbonate (C-O) and hydroxide (-OH) groups. rsc.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the morphology and microstructure of materials. SEM images of this compound materials have revealed hierarchical, dandelion-like nanostructures formed by very thin sheets, as well as spherical or ellipsoidal particles. rsc.orglbp.world TEM provides higher resolution images, capable of showing individual microspheres and their internal structure. rsc.orgresearchgate.net Selected Area Electron Diffraction (SAED), performed within a TEM, can confirm the polycrystalline nature of the material, which corroborates XRD findings. rsc.org

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS): XAS is a powerful probe of the local atomic and electronic structure. researchmap.jpacs.org XANES spectra, which include the absorption edge, are sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govlsu.edu For nickel compounds, the position and features of the Ni K-edge can confirm the Ni(II) oxidation state and suggest an octahedral coordination environment. nih.govlsu.edu EXAFS provides information on the bond distances and coordination numbers of neighboring atoms. nih.govresearchgate.net Analysis of EXAFS spectra for this compound and related hydroxides has been used to determine Ni-O and Ni-Ni bond distances, confirming the local structure around the nickel atoms. lsu.eduresearchgate.netnih.gov

Table 2: Summary of Findings from Advanced Characterization Probes for this compound and Related Compounds

| Technique | Information Provided | Key Findings for this compound/Hydroxide | Source(s) |

| XRD | Crystal structure, phase purity, crystallinity, particle size. | Confirmed Ni₂(CO₃)(OH)₂·4H₂O phase; broad peaks indicate nanostructure. | rsc.orglbp.worldmdpi.com |

| FTIR/DRIFT | Identification of molecular functional groups. | Detected carbonate (C-O) stretching/bending vibrations (~1411, 1067, 850 cm⁻¹) and Ni-O vibrations (<600 cm⁻¹). | rsc.orglbp.worldrsc.org |

| XPS | Elemental composition, chemical and oxidation states. | Confirmed presence of Ni, C, O. Identified Ni²⁺ state and distinguished between carbonate and hydroxide groups. | rsc.orgresearchgate.net |

| SEM | Surface morphology, particle shape and size. | Observed hierarchical, dandelion-like nanostructures (~500-600 nm diameter) composed of thin sheets. | rsc.orglbp.worldresearchgate.net |

| TEM | Microstructure, particle morphology, crystallinity. | Revealed polycrystalline nature through SAED patterns; confirmed hierarchical sphere morphology. | rsc.orgresearchgate.net |

| XAS/EXAFS | Local atomic structure, oxidation state, coordination environment. | Confirmed Ni(II) oxidation state and octahedral coordination. Determined Ni-O and Ni-Ni bond distances. | researchmap.jprsc.orgnih.govlsu.edu |

Electrochemical Applications of Nickel Carbonate and Its Derivatives

Energy Storage Systems

The demand for efficient and high-capacity energy storage is a primary driver for materials research. datavagyanik.com Nickel carbonate has emerged as a critical component in the development of next-generation energy storage devices, particularly in lithium-ion batteries and supercapacitors. datavagyanik.com

Supercapacitor Electrode Materials Based on this compound

This compound and its derivatives are promising electrode materials for supercapacitors, a type of energy storage device known for high power density and long cycle life. psu.eduelectrochemsci.org The performance of these materials is often enhanced by creating composite structures or unique morphologies.

Transition metal carbonate hydroxides are gaining attention as potential electrode materials for efficient energy storage. rsc.org For instance, a composite material made of this compound hydroxide (B78521) (Ni₂CO₃(OH)₂) and a zeolitic imidazolate framework (ZIF-8) has demonstrated a high specific capacitance of 851 F g⁻¹. researchgate.netrsc.org In this composite, the porous ZIF-8 structure acts as a host for the growth of the this compound hydroxide, maximizing the utilization of the active material. psu.edursc.org Similarly, pure this compound hydroxide has been shown to achieve a specific capacitance of 668 F g⁻¹. researchgate.netrsc.org

Hydrothermal synthesis methods have been employed to create various this compound-based structures with high specific capacity. electrochemsci.org this compound hydroxide synthesized via a facile hydrothermal process can exhibit a specific capacity of up to 169.6 mAh g⁻¹. electrochemsci.org Bimetallic versions, such as nickel-cobalt (B8461503) carbonate hydroxide, also show significant promise. A sea-urchin-like nickel-cobalt carbonate hydroxide, developed through a hydrothermal process, achieved a high specific capacitance of 950.2 F g⁻¹ at a current density of 1 A g⁻¹. nih.govacs.org Another study on NiCo-carbonate layered double hydroxide (NiCo-CH) nanorods reported a specific capacitance of 762 F g⁻¹ at 1 A g⁻¹. rsc.org

Recent research has focused on designing unique three-dimensional nanostructures to further boost performance. A highly performing 3D this compound hydroxide hydrate (B1144303) (NCHH), when grown on a nickel foam substrate with a flat branch and rough surface, showed a remarkable specific capacitance of 1746.17 Fg⁻¹. colab.ws The use of core-shell structures, such as magnesite (MgCO₃) cores with gaspéite (NiCO₃) shells, is also being investigated for direct use as supercapacitor electrodes. digitellinc.com

Table 1: Performance of this compound-Based Supercapacitor Electrodes

| Electrode Material | Synthesis Method | Specific Capacitance / Capacity | Current Density / Scan Rate |

| Ni₂CO₃(OH)₂/ZIF-8 Composite | Solvothermal | 851 F g⁻¹ | 5 mV s⁻¹ |

| Ni₂CO₃(OH)₂ | Solvothermal | 668 F g⁻¹ | 5 mV s⁻¹ |

| Nickel-Cobalt Carbonate Hydroxide | Hydrothermal | 950.2 F g⁻¹ | 1 A g⁻¹ |

| NiCo-Carbonate Layered Double Hydroxide | Solvothermal | 762 F g⁻¹ | 1 A g⁻¹ |

| 3D this compound Hydroxide Hydrate (NCHH) | Hydrothermal | 1746.17 Fg⁻¹ | N/A |

| This compound Hydroxide | Hydrothermal | 169.6 mA h g⁻¹ | 1 A g⁻¹ |

| NiCo(CO₃)(OH)₂ Composite | Hydrothermal | 1288.2 mAh g⁻¹ | 3 A g⁻¹ |

Battery Cathode Precursors and Active Materials

This compound plays a crucial role in the production of lithium-ion batteries, primarily as a precursor material for cathodes. datavagyanik.comatamanchemicals.com The cathode is a key component that significantly influences the battery's energy density, power, and cost. jst.go.jp

The most common method for synthesizing cathode precursors is co-precipitation, where aqueous solutions of metal salts are mixed with a precipitating agent. malvernpanalytical.com The resulting product is typically a mixed metal hydroxide or carbonate. malvernpanalytical.com For example, precursors for Nickel-Cobalt-Manganese (NCM) cathodes are often in the form of NixCoyMn(1-x-y)(OH)₂ or a mixed metal carbonate. malvernpanalytical.com This precursor is then mixed with a lithium source, like lithium carbonate or lithium hydroxide, and calcined at high temperatures to create the final cathode active material. malvernpanalytical.comthundersaidenergy.com

Carbonate co-precipitation is considered particularly effective for producing manganese-rich cathode materials because MnCO₃ is more stable than NiCO₃ and CoCO₃. researchgate.net This method allows for the homogeneous co-precipitation of Ni²⁺, Co²⁺, and Mn²⁺ ions to form a polymetallic carbonate precursor. researchgate.net This precursor is then used to synthesize advanced Li- and Mn-rich cathodes, such as Li1.2Ni0.13Co0.13Mn0.54O2, which can deliver high initial discharge capacities. researchgate.net

Beyond its role as a precursor, basic this compound is also used to synthesize other active materials. For example, it can be used to prepare spinel nickel cobaltite (B72492) (NiCo₂O₄) nanoparticles, which are themselves used in supercapacitor applications. sigmaaldrich.com The increasing demand for electric vehicles is driving growth in the nickel market, as nickel-containing Li-ion batteries offer greater energy density and storage at a lower cost. datavagyanik.comthermofisher.com Companies are actively developing processes to produce high-purity this compound from recycled batteries to create a more sustainable and domestic supply chain for critical battery materials. evengineeringonline.comaquametals.com

Pseudocapacitive Mechanisms

The high capacitance of this compound-based materials in supercapacitors stems from a charge storage mechanism known as pseudocapacitance. Unlike electric double-layer capacitors which store charge electrostatically, pseudocapacitors store charge through fast and reversible Faradaic (redox) reactions occurring at or near the electrode surface. psu.eduresearchgate.net

The mechanism of action for this compound hydroxide involves its ability to undergo these reversible redox reactions to store and release energy. The electrochemical performance is primarily attributed to the NiCO₃, which undergoes these reactions. digitellinc.com

In materials that also contain cobalt, such as NiCo-carbonate layered double hydroxides (NiCo-CH), the process is more complex. rsc.org When the electrode is in contact with an alkaline electrolyte (like KOH), the NiCo-CH first interacts with hydroxyl ions to form metal oxyhydroxides. rsc.org This is followed by reversible oxidation and reduction transitions of the metal ions. rsc.org These transitions involve changes in the oxidation states of nickel (Ni²⁺ ↔ Ni³⁺) and cobalt (Co²⁺ ↔ Co³⁺ ↔ Co⁴⁺), which facilitates the charge transfer and storage process. rsc.org The presence of multiple oxidation states in both nickel and cobalt within the material is considered advantageous for enhanced electrochemical performance. rsc.org

Electrocatalysis

Electrocatalysis is a process where a catalyst is used to increase the rate of an electrochemical reaction. This compound and its derivatives have been identified as effective and low-cost electrocatalysts for critical energy conversion reactions like the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), which are the two half-reactions of water splitting.

Oxygen Evolution Reaction (OER) Electrocatalysis

Various this compound-based materials have been synthesized to optimize OER performance. Amorphous this compound particles prepared by an evaporation-induced precipitation method demonstrated a mass-normalized activity of 55.1 A g⁻¹ at an overpotential of 0.35 V, with a low Tafel slope of 60 mV dec⁻¹. nih.gov Another study reported the transformation of a Ni₃S₂ nanowire array into an amorphous this compound nanowire array on nickel foam (NiCO₃/NF). hep.com.cnhep.com.cn This 3D catalyst electrode showed high activity, requiring an overpotential of 395 mV to achieve a current density of 50 mA·cm⁻² in a nearly neutral KHCO₃ solution. hep.com.cnhep.com.cn

Incorporating other metals, such as iron, can further enhance catalytic activity. Nanosheets of nickel iron hydroxy carbonate hydrate (NiFeHCH) required an overpotential of only 250 mV to reach a current density of 20 mA cm⁻² in an alkaline solution, with a very low Tafel slope of 39 mV/decade. researchgate.netacs.org Dual-doping with iron and phosphorus has also proven to be an effective strategy. Fe and P dual-doped this compound hydroxide/carbon nanotube (Fe, P–NiCH/CNT) hybrids exhibited superior OER activity with a low overpotential of 222 mV at 20 mA cm⁻². rsc.orgrsc.org Theoretical calculations suggest that during the OER process, these carbonate-based materials convert to their corresponding metal (oxy)hydroxides, which are the true active species for the reaction. rsc.org

Table 2: OER Electrocatalytic Performance of this compound-Based Materials

| Electrocatalyst | Overpotential (mV) | Current Density (mA cm⁻²) | Tafel Slope (mV dec⁻¹) | Electrolyte |

| Amorphous this compound | 350 | N/A (Activity: 55.1 A g⁻¹) | 60 | N/A |

| NiCO₃/NF Nanowire Array | 395 | 50 | N/A | 1.0 M KHCO₃ |

| NiFeHCH Nanosheets | 250 | 20 | 39 | 1 M KOH |

| Fe, P–NiCH/CNT Hybrid | 222 | 20 | N/A | 1 M KOH |

Hydrogen Evolution Reaction (HER) Electrocatalysis

The hydrogen evolution reaction (HER) is the second half of water splitting. This compound-based materials have also shown promise as catalysts for this reaction, particularly in photocatalytic systems. This compound hydroxide has demonstrated photocatalytic properties, achieving a hydrogen evolution rate of approximately 10 μmol g⁻¹ h⁻¹ under white light irradiation. rsc.orgrsc.orgresearchgate.net This performance is attributed to the material's favorable electronic structure and high surface area.

Research has uncovered that amorphous NiCO₃ can serve as an active site for H₂ absorption due to its unique electronic structure. researchgate.net Studies using plasmon-driven reactions under white light showed a hydrogen yield of around 80 µmol/g/h for vacuum-annealed samples containing amorphous this compound. researchgate.net This suggests that the electronic properties of this compound make it a promising candidate for HER applications. While much of the research has focused on photocatalysis, the fundamental properties that make it active—such as favorable electronic structure and active sites for hydrogen absorption—are also relevant for electrocatalytic hydrogen evolution. researchgate.net

Sensor Technologies Utilizing this compound

This compound and its derivatives are also finding applications in the development of electrochemical sensors for the detection of various analytes. The unique electrochemical properties of nickel-based materials, including their catalytic activity and the ability to exist in multiple valence states, make them suitable for sensing applications. mdpi.com

The sensing mechanism in nickel-based electrochemical sensors often involves the electrocatalytic oxidation or reduction of the target analyte at the surface of the modified electrode. For instance, in the detection of glucose, the Ni(II)/Ni(III) redox couple plays a crucial role. The oxidation of glucose is catalyzed at the nickel hydroxide/oxyhydroxide surface, which can be formed in situ from a nickel-based precursor like this compound in an alkaline medium. rsc.orgbohrium.com The resulting current is proportional to the glucose concentration. mdpi.com

The general mechanism can be described as follows:

Formation of the active species: In an alkaline solution, Ni(OH)2 is formed on the electrode surface.

Redox transition: The Ni(OH)2 is oxidized to NiOOH.

Catalytic oxidation: The NiOOH then catalytically oxidizes the analyte (e.g., glucose), and is itself reduced back to Ni(OH)2.

The efficiency of this process is highly dependent on the morphology and surface area of the electrode material. Porous structures, such as those created using a Lost Carbonate Sintering (LCS) process for nickel electrodes, can significantly enhance the effective surface area and improve the kinetics of the electro-oxidation reaction. mdpi.com Similarly, the use of nanostructured materials, like porous NiO nanorods derived from a nickel-salicylic acid coordination polymer, provides a high surface area and numerous active sites for catalysis. rsc.org

In the case of ion-selective electrodes (ISEs), the mechanism relies on the selective interaction of the target ion with the electrode membrane. For carbonate detection, specific ionophores are used to achieve a potentiometric response. acs.org

This compound and its derivatives have been utilized to create sensors for a range of analytes.

Ammonia (B1221849): A self-supported electrode made of nickel-copper carbonate hydroxide on a carbon cloth has been developed for the rapid detection of ammonia in water. This sensor exhibited high sensitivities of 3.9 µA µM⁻¹ cm⁻² and 3.13 µA µM⁻¹ cm⁻² in different linear ranges and a low detection limit of 0.62 µM. researchgate.netmdpi.com

Phosphate (B84403): While direct use of this compound for phosphate sensing is less common, nickel hydroxide, a related compound, has shown excellent performance. A flake-shaped nickel hydroxide on carbon cloth electrode demonstrated a low detection limit of 0.59 µM and high sensitivity for phosphate detection. mdpi.com The strong affinity of phosphate for layered double hydroxides (a category that can include nickel-based materials) suggests the potential for carbonate-containing structures in this application. mdpi.com

Glucose: Non-enzymatic glucose sensors are a significant area of application. Porous NiO nanorods, synthesized from a nickel coordination polymer, have been used to modify a glassy carbon electrode for glucose detection. This sensor showed a wide linear range (0.01–5 mM), a low detection limit (2 µM), and high sensitivity (364 µA mM⁻¹ cm⁻²). rsc.org Another study using a porous nickel electrode fabricated by the LCS method reported a sensitivity of 5775 µA/cm²mM and a detection limit in the range of 0.66–2.91 µM. mdpi.com

Nitrite (B80452): A sensor based on nickel nanoparticles, reduced graphene oxide, and a polymer modifier demonstrated high sensitivity for nitrite detection with two linear ranges and corresponding sensitivities of 0.453 µA µM⁻¹ cm⁻² and 0.171 µA µM⁻¹ cm⁻². nih.gov

Other Analytes: Nickel-based materials have also been incorporated into sensors for other organic molecules, such as the drug omeprazole, where a nickel-copper-zinc ferrite (B1171679) nanocomposite enhanced the electrochemical signal. nih.gov

Table 2: Analyte Detection Using Nickel-Based Electrochemical Sensors

| Analyte | Sensor Material | Detection Limit | Linear Range(s) | Sensitivity | Reference |

| Ammonia | Nickel-Copper Carbonate Hydroxide | 0.62 µM | 1-100 µM & 100-400 µM | 3.9 µA µM⁻¹ cm⁻² & 3.13 µA µM⁻¹ cm⁻² | researchgate.netmdpi.com |

| Phosphate | Nickel Hydroxide | 0.59 µM | 1-200 µM | 1530 mA mM⁻¹ cm⁻² | mdpi.com |

| Glucose | Porous NiO Nanorods | 2 µM | 0.01-5 mM | 364 µA mM⁻¹ cm⁻² | rsc.org |

| Glucose | Porous Nickel Electrode | 0.66-2.91 µM | Not specified | 5775 µA/cm²mM | mdpi.com |